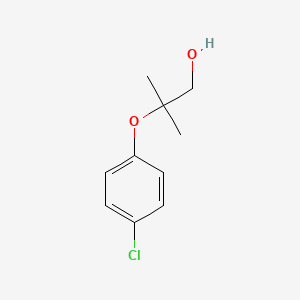

2-(4-Chlorophenoxy)-2-methylpropan-1-ol

Übersicht

Beschreibung

2-(4-Chlorophenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated phenol derivative, which means it contains a phenol group (a benzene ring with a hydroxyl group) substituted with a chlorine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 4-chlorophenol with 2-methylpropan-1-ol in the presence of a base. One common method is to use sodium hydroxide (NaOH) as the base and carry out the reaction under reflux conditions. The reaction can be represented as follows:

4-Chlorophenol+2-Methylpropan-1-olNaOH, refluxthis compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: The major products can include 2-(4-chlorophenoxy)-2-methylpropanal or 2-(4-chlorophenoxy)-2-methylpropanone.

Reduction: The major product is 2-(4-phenoxy)-2-methylpropan-1-ol.

Substitution: The products depend on the substituent introduced, such as 2-(4-aminophenoxy)-2-methylpropan-1-ol or 2-(4-thiophenoxy)-2-methylpropan-1-ol.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(4-Chlorophenoxy)-2-methylpropan-1-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural similarity to other bioactive molecules allows it to be utilized in the development of new chemical entities.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and receptor binding . The compound's ability to interact with biological targets can provide insights into mechanisms of action for related therapeutic agents.

Medicine

Research is ongoing to explore its potential as a therapeutic agent , particularly in treating diseases associated with oxidative stress and inflammation. Its structural analogs have shown promise in lipid metabolism regulation, suggesting potential cardiovascular benefits.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals, polymers, and resins. Its versatility makes it an important compound in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition Studies

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using enzyme kinetics assays, showing a dose-dependent response that could be leveraged for drug design.

Case Study 2: Agricultural Applications

In agricultural research, a related compound demonstrated significant effects on plant growth regulation. For instance, treatments with chlorinated phenoxy compounds have been shown to reduce chlorophyll loss under stress conditions, indicating their potential use as growth enhancers or stress mitigators in crops .

Data Tables

| Application Area | Description | Relevant Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in pharmaceuticals and agrochemicals |

| Biology | Enzyme inhibition studies | Potential therapeutic roles identified |

| Medicine | Therapeutic agent exploration | Investigated for oxidative stress management |

| Industry | Specialty chemicals production | Precursor for polymers and resins |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This binding can lead to the modulation of metabolic pathways and the regulation of various physiological processes. Additionally, the compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenoxy)acetic acid: A herbicide used to control broadleaf weeds.

2-(4-Chlorophenoxy)-2-methylpropanoic acid: A compound with similar structural features but different functional groups.

4-Chlorophenol: A precursor in the synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-(4-Chlorophenoxy)-2-methylpropan-1-ol, also known as a chlorophenyl ether compound, has garnered attention in various biological studies due to its potential pharmaceutical applications and toxicity profiles. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C10H13ClO2

- Molecular Weight : 200.66 g/mol

- CAS Number : 19108660

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, particularly those associated with lipid metabolism. This compound is structurally related to fibrates, a class of medications used to lower lipid levels in the blood.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell lines related to hepatic function and lipid metabolism. For instance, a study indicated that this compound could influence the expression of genes involved in fatty acid oxidation and cholesterol homeostasis.

In Vivo Studies

In vivo studies have provided insights into the toxicity and potential carcinogenic effects of the compound. A notable study examined its effects on liver function in rodent models, revealing a statistically significant increase in liver adenomas at higher doses. The results suggested a dose-dependent relationship between exposure and adverse liver outcomes, which raises concerns regarding its safety profile .

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

- Lipid Metabolism Study : A controlled experiment evaluated the impact of the compound on lipid profiles in treated mice. Results indicated a reduction in triglyceride levels compared to control groups, suggesting potential therapeutic benefits for hyperlipidemia .

- Toxicological Assessment : A comprehensive toxicological assessment was performed to evaluate the long-term effects of exposure to this compound. The study highlighted developmental toxicity at elevated doses, which included decreased crown-rump lengths in offspring .

- Gene Expression Analysis : Utilizing transcriptomic analysis, researchers identified changes in gene expression associated with oxidative stress pathways when exposed to varying concentrations of this compound .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro | Inhibition of lipid metabolism enzymes | Potential therapeutic use in dyslipidemia |

| In Vivo | Increased liver adenomas at high doses | Concerns about carcinogenicity |

| Case Studies | Reduced triglyceride levels; developmental toxicity | Safety assessments needed for clinical use |

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAGJZPXZKSOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.